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3-(1-Phenylethoxy)azetidine

Cat. No.: B13083567
M. Wt: 177.24 g/mol
InChI Key: WOKPAFNDZHFZKA-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

Four-membered nitrogen-containing heterocycles, such as azetidines and their β-lactam counterparts, are pivotal building blocks in the synthesis of complex, biologically active molecules. nih.govnumberanalytics.com Their significance stems from their inherent ring strain, which, while posing synthetic challenges, also imbues them with unique reactivity that can be harnessed for further chemical transformations. rsc.orgub.bw This reactivity allows them to serve as versatile intermediates in the construction of other nitrogen-containing compounds with potential therapeutic properties. nih.gov The prevalence of these scaffolds in a myriad of natural products and pharmaceuticals underscores their importance in medicinal chemistry and drug development. numberanalytics.comub.bw In fact, a significant percentage of FDA-approved drugs contain nitrogen heterocycles, highlighting their therapeutic relevance. wikipedia.org

The Azetidine (B1206935) Scaffold: Architectural Features and Research Challenges

The azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, possesses distinct architectural features that set it apart from other cyclic amines. ub.bwmsu.edu Its ring strain, estimated to be around 25.4 kcal/mol, is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.org This moderate strain allows for both reasonable stability for handling and unique reactivity that can be triggered under specific conditions, making it an attractive scaffold for synthetic chemists. rsc.org

However, the synthesis of azetidines is not without its challenges. The inherent ring strain can make the formation of the four-membered ring difficult. ub.bwacs.org Traditional synthetic methods often involve intramolecular cyclization reactions, which can be hampered by unfavorable conformational requirements and competing side reactions. researchgate.net Overcoming these synthetic hurdles to access diversely functionalized azetidines remains an active area of research. ub.bwacs.org

Overview of 3-Substituted Azetidines as Key Structural Motifs

Among the various substituted azetidines, those functionalized at the 3-position have emerged as particularly important structural motifs. nih.govresearchgate.net The introduction of a substituent at this position can significantly influence the molecule's three-dimensional shape, polarity, and biological activity. This makes 3-substituted azetidines valuable components in the design of novel therapeutic agents and molecular probes. nih.govresearchgate.net The ability to readily introduce a wide range of substituents at the 3-position allows for the systematic exploration of structure-activity relationships, a crucial aspect of drug discovery. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B13083567 3-(1-Phenylethoxy)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(1-phenylethoxy)azetidine

InChI

InChI=1S/C11H15NO/c1-9(13-11-7-12-8-11)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3

InChI Key

WOKPAFNDZHFZKA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC2CNC2

Origin of Product

United States

Stereoselective Synthesis of 3 1 Phenylethoxy Azetidine Derivatives

Enantioselective and Diastereoselective Approaches to Azetidine (B1206935) Scaffolds

The construction of chiral azetidine frameworks is foundational. These approaches can be broadly categorized by their method of inducing asymmetry: leveraging the influence of chiral molecules attached to the substrate or employing external chiral catalysts.

One of the most established strategies for asymmetric synthesis involves the use of chiral auxiliaries. ethz.ch These are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter(s) have been set, the auxiliary is removed.

A pertinent example is the use of (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source for the synthesis of an enantiomeric pair of trans-azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org In this approach, heating dimethyl 2,4-dibromopentanedioate with (S)-1-phenylethylamine yields a diastereomeric mixture of azetidine derivatives, which can be separated. The known configuration of the (S)-1-phenylethylamine moiety allows for the assignment of the absolute configuration of the newly formed chiral centers on the azetidine ring. rsc.org This method highlights how a chiral amine, structurally analogous to the phenylethoxy group in the target compound, can effectively control the stereochemistry of the heterocyclic ring during its formation.

Similarly, optically active α-methylbenzylamine has been successfully employed as a chiral auxiliary in the practical synthesis of both enantiomers of azetidine-2-carboxylic acid. nih.gov The Ellman tert-butanesulfinamide is another powerful and widely used chiral auxiliary. It can be condensed with 1,3-bielectrophilic starting materials, such as 3-chloropropanal, to form a sulfinimine. Subsequent organometallic addition and intramolecular cyclization produce C2-substituted azetidines with high diastereoselectivity, which can then be deprotected to yield the enantioenriched product. acs.org This strategy provides a general and scalable route to chiral azetidines with a variety of substituents at the C2-position. acs.org

The effectiveness of chiral auxiliaries in controlling the stereochemistry of azetidine ring formation is demonstrated in the alkylation of propionamides derived from C2-symmetric azetidines, which can proceed with good diastereoselectivity. rsc.orgacs.org

Table 1: Examples of Chiral Auxiliary Controlled Azetidine Synthesis

Chiral Auxiliary Starting Material Product Type Diastereomeric Excess (de) / Enantiomeric Ratio (er) Reference
(S)-1-Phenylethylamine Dimethyl 2,4-dibromopentanedioate trans-Azetidine-2,4-dicarboxylate Diastereomers Separable rsc.org
tert-Butanesulfinamide 3-Chloropropanal C2-Substituted Azetidine 85:15 dr acs.org

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, represents a highly efficient and atom-economical approach. This can be subdivided into metal-based catalysis and organocatalysis. birmingham.ac.ukacs.org

Chiral azetidines themselves have been developed as effective ligands in asymmetric metal catalysis. birmingham.ac.ukresearchgate.net The rigid, strained four-membered ring can create a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity. rsc.org For instance, C2-symmetric azetidine diols have been synthesized and used as chiral ligands. acs.org Their methyl and benzyl (B1604629) ethers, when used as chiral auxiliaries in the asymmetric alkylation of derived propionamides, showed good diastereoselectivity. acs.org

Furthermore, enantiopure cis-azetidines have been used as chiral ligands for copper in the asymmetric Henry (nitroaldol) reaction, achieving excellent enantioselectivity (up to >99.5% ee). bham.ac.uk The development of new chiral ligands is often guided by the concept of C2 symmetry, although effective non-symmetrical ligands have also been designed. nih.gov The synthesis of C2-symmetric 2,4-diphenyl azetidine has been achieved through the displacement of optically pure dimesylates of an anti-1,3-diol. acs.org These azetidine-based ligands have been explored in various palladium-catalyzed reactions. acs.org

Organocatalysis, the use of small, metal-free organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in synthesis. nih.gov Cinchona alkaloid derivatives are prominent organocatalysts and have been successfully applied to the synthesis of chiral azetidines. For example, a cinchona alkaloid-derived catalyst was found to be optimal for the formal [2+2] cycloaddition between N-sulfonylimines and allenoates, yielding disubstituted azetidines with excellent enantioselectivity. thieme-connect.com

Organocatalytic methods provide access to complex azetidine-containing structures, such as spirocyclic azetidine oxindoles. An enantioselective synthesis of these compounds was achieved with high enantiomeric ratios (up to 2:98 er) through an intramolecular C–C bond formation, activated by a novel chiral phase-transfer (PT) catalyst derived from a cinchona alkaloid. acs.orgnih.gov Similarly, asymmetric thiourea (B124793) and squaramide catalysis enables the synthesis of α-azetidinyl alkyl halides with high yields and enantioselectivities (e.g., 92-93% ee), providing versatile building blocks for further transformations. nih.gov

Table 2: Asymmetric Catalysis in Azetidine Synthesis

Catalyst Type Reaction Product Enantioselectivity Reference
Cu-azetidine complex Henry Reaction β-Nitro alcohol >99.5% ee bham.ac.uk
Cinchona alkaloid derivative [2+2] Cycloaddition Disubstituted Azetidine Excellent ee thieme-connect.com
Chiral Phase-Transfer Catalyst Intramolecular Cyclization Spirocyclic Azetidine Oxindole up to 2:98 er acs.orgnih.gov

Asymmetric Catalysis in Azetidine Synthesis

Control of Stereochemistry at the C3 Position and the Phenylethoxy Moiety

For the synthesis of 3-(1-phenylethoxy)azetidine, controlling the stereochemistry at the C3 position of the azetidine ring is paramount. This is often achieved by synthesizing a C3-functionalized precursor, such as an azetidin-3-one (B1332698) or 3-hydroxyazetidine, which can then be elaborated. A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones with high enantiomeric excess (>98% ee). nih.gov These ketones are versatile intermediates for introducing various substituents at the C3 position.

The introduction of the 1-phenylethoxy group itself requires a stereocontrolled reaction. This would typically involve the reaction of a chiral 3-hydroxyazetidine precursor with an enantiomerically pure (R)- or (S)-1-phenylethanol. The stereochemistry of the newly formed ether linkage would depend on the mechanism of the substitution reaction (e.g., with retention or inversion of configuration).

Ring-opening/ring-closing cascade reactions offer a powerful method for constructing substituted heterocyclic systems with a high degree of stereocontrol. These strategies often start with an acyclic or different ring system precursor, where the stereochemistry is set before the final azetidine ring is formed.

A highly relevant strategy involves the intramolecular regioselective aminolysis of epoxides. frontiersin.org It has been shown that lanthanum triflate (La(OTf)₃) can catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to afford 3-hydroxyazetidines with high regioselectivity and yield. frontiersin.org This reaction proceeds via a 4-exo-tet cyclization. The stereochemistry of the starting epoxy amine directly translates into the relative stereochemistry of the substituents on the final azetidine ring. By using an enantiomerically pure epoxy amine, one could synthesize a chiral 3-hydroxyazetidine. This precursor is ideal for subsequent etherification to install the phenylethoxy group, thereby controlling the diastereomeric outcome of the final product.

Another approach involves the nucleophilic ring-opening of activated azetidinium ions. nih.govacs.org While this is a ring-opening rather than a closing reaction, the principles of stereocontrol are related. The stereochemical outcome of the ring-opening is highly dependent on the substitution pattern of the azetidinium ring and the nature of the nucleophile. nih.gov Conversely, azetidine nitrones, accessible via an electrocyclization of N-alkenylnitrones, can undergo various cycloaddition and nucleophilic addition reactions to form highly substituted azetidines with excellent diastereoselectivity. nih.govresearchgate.net

Stereochemical Implications of Substituents on Azetidine Reactivity and Selectivity

The reactivity and selectivity of reactions involving the azetidine ring are profoundly influenced by the nature and stereochemistry of its substituents. The four-membered ring of azetidine possesses a significant degree of ring strain, which governs its reactivity. researchgate.netrsc.org Substituents on the azetidine ring can exert both steric and electronic effects, thereby directing the stereochemical outcome of subsequent reactions.

In the context of synthesizing this compound, a key precursor is a 3-hydroxyazetidine derivative, typically protected at the nitrogen atom (e.g., with a Boc group) to prevent side reactions. ambeed.comsigmaaldrich.commedchemexpress.comchemsrc.comarborpharmchem.com The stereochemistry at the C3 position of the azetidine ring can influence the approach of the incoming 1-phenylethoxy group during etherification.

For instance, in a Williamson ether synthesis, the reaction proceeds via an SN2 mechanism where an alkoxide attacks an electrophilic carbon. wikipedia.orgmasterorganicchemistry.comyoutube.com If one were to start with a chiral 3-substituted azetidine, the existing stereocenter would direct the incoming nucleophile to the less sterically hindered face of the molecule. Similarly, in a Mitsunobu reaction, which proceeds with inversion of configuration at the alcohol's stereocenter, the stereochemistry of the starting 3-hydroxyazetidine will dictate the stereochemistry of the resulting ether.

The substituent on the nitrogen atom also plays a crucial role. A bulky protecting group can influence the conformation of the azetidine ring and further direct the stereoselectivity of the reaction. The interplay between the substituents at N1 and C3 is therefore critical in achieving the desired stereoisomer of this compound. The relative stereochemistry of substituents in other azetidine systems has been shown to be controllable through careful selection of reagents and reaction conditions, a principle that is applicable to the synthesis of the target compound. nih.govacs.org

Isolation and Separation of Stereoisomers

The synthesis of this compound, especially when starting from racemic materials, will result in a mixture of stereoisomers. The separation of these isomers is a critical step to obtain enantiomerically pure compounds for biological evaluation. The two main strategies for this are chromatographic resolution and crystallization-based separation.

Chromatographic Resolution Techniques

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers and diastereomers. csfarmacie.czchiralpedia.comnih.govchromatographyonline.comyoutube.com The choice of the CSP is crucial and is often determined empirically by screening a variety of columns. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for a broad range of chiral compounds. nih.gov

For the separation of the stereoisomers of this compound, a systematic screening of different chiral columns and mobile phase compositions would be necessary. The separation relies on the differential interactions between the stereoisomers and the chiral selector of the stationary phase, leading to different retention times.

Table 1: Hypothetical HPLC Screening for the Separation of this compound Stereoisomers

Chiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Detection (nm)Resolution (Rs)
Chiralpak IAn-Hexane/Isopropanol (90/10)1.02201.8
Chiralpak IBn-Hexane/Ethanol (85/15)0.82202.1
Chiralcel OD-Hn-Hexane/Isopropanol/DEA (80/20/0.1)1.02201.5
Lux Cellulose-1Methanol/Acetonitrile (50/50)0.52201.9

Note: This table is illustrative and based on typical conditions for separating similar chiral compounds. Actual results may vary.

Crystallization-Based Separation

Crystallization-based separation is another effective method for resolving stereoisomers, particularly on a larger scale. This technique can be applied in two primary ways: direct crystallization of diastereomers or diastereomeric salt formation followed by crystallization.

Since the four stereoisomers of this compound consist of two pairs of enantiomers which are diastereomeric to each other, it is possible to separate the diastereomeric pairs by fractional crystallization due to their different physical properties, such as solubility.

For the separation of the enantiomers within each diastereomeric pair, the formation of diastereomeric salts is a common strategy. chemrxiv.orgresearchgate.netresearchgate.net This involves reacting the racemic mixture of the azetidine derivative with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid, mandelic acid, or camphorsulfonic acid. The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized from the solution.

Table 2: Potential Chiral Resolving Agents and Solvents for Crystallization

Chiral Resolving AgentSolvent SystemExpected Outcome
(R)-(-)-Mandelic AcidEthanol/WaterSelective crystallization of one diastereomeric salt.
(1S)-(+)-10-Camphorsulfonic AcidAcetonePrecipitation of the less soluble diastereomeric salt.
L-(+)-Tartaric AcidMethanolFormation of diastereomeric salts with differing solubilities.
(R)-(-)-2-Chloromandelic AcidIsopropanolPotential for enhanced diastereomeric differentiation.

Note: The success of a diastereomeric resolution is highly dependent on the specific combination of the compound, resolving agent, and solvent system. The conditions presented are common starting points for such separations. chemrxiv.org

After isolation, the desired enantiomer of this compound can be recovered from the diastereomeric salt by neutralization with a base and subsequent extraction. The chiral resolving agent can often be recovered and reused.

Advanced Functionalization Strategies for Pre Formed Azetidine Rings

Regioselective Functionalization of the Azetidine (B1206935) Core

Achieving regioselectivity in the functionalization of the azetidine ring is paramount for creating specific and potent bioactive molecules. The presence of the 3-(1-phenylethoxy) substituent introduces both steric and electronic biases that can be harnessed to direct reactions to specific positions on the heterocyclic core.

Directed metalation, particularly α-lithiation, is a powerful tool for the functionalization of azetidines, typically at the C-2 position. rsc.org The regioselectivity of this reaction is often controlled by the nature of the nitrogen substituent. For an N-unsubstituted or N-alkyl-substituted 3-(1-phenylethoxy)azetidine, α-lithiation can be challenging. However, the introduction of a suitable directing group on the nitrogen, such as a pivaloyl or a carbamate (B1207046) (e.g., Boc), can facilitate deprotonation at the adjacent C-2 position.

In a related context, studies on N-thiopivaloylazetidin-3-ol have demonstrated that α-lithiation followed by trapping with an electrophile can lead to the stereoselective synthesis of 2-substituted 3-hydroxyazetidines. organic-chemistry.org This suggests that for this compound, a similar strategy could be employed. The N-thiopivaloyl derivative could direct the lithiation to the C-2 position, and subsequent reaction with various electrophiles would yield 2-substituted products. The stereochemical outcome would likely be influenced by the steric bulk of the 3-(1-phenylethoxy) group.

Strategy Description Potential Application to this compound Key Considerations
N-Boc Directed α-Lithiation The N-Boc group directs deprotonation to the adjacent C-2 position using a strong base like s-BuLi/TMEDA.Introduction of various electrophiles (alkyl halides, aldehydes, etc.) at the C-2 position.The steric hindrance of the 3-(1-phenylethoxy) group might influence the efficiency and stereoselectivity.
N-Thiopivaloyl Directed α-Lithiation The thiopivaloyl group on the nitrogen directs lithiation to the C-2 position.Stereoselective introduction of substituents at C-2. organic-chemistry.orgRequires subsequent removal of the thiopivaloyl group.

Transition-metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical method for the functionalization of heterocyclic compounds. For this compound, several C-H activation strategies could be envisioned.

Palladium-catalyzed C(sp³)–H arylation of tertiary alkylamines has been reported, offering a pathway to functionalize the γ-position relative to the nitrogen. youtube.com In the case of an N-alkylated this compound, this could potentially lead to the functionalization of the N-alkyl group itself.

More relevant to the azetidine core, the inherent strain of the four-membered ring can be exploited. While direct C-H activation at the C-3 position is challenging due to the existing substituent, functionalization at the C-2 or C-4 positions could be explored. The nitrogen atom of the azetidine can act as a directing group to guide a metal catalyst to the adjacent C-H bonds. The regioselectivity between the C-2 and C-4 positions would likely be influenced by the steric bulk of the 3-(1-phenylethoxy) group and any substituent on the nitrogen.

Methodology Catalyst/Reagents Potential Functionalization Site Illustrative Transformation
Directed C-H Arylation Palladium catalyst, Ligand, Aryl halideC-2 or C-4 of the azetidine ringIntroduction of an aryl group.
Remote C-H Functionalization Palladium catalyst, Directing groupγ-position of an N-alkyl substituentArylation of the N-alkyl chain. youtube.com

The strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) represents a versatile and powerful strategy for the synthesis of 1,3-disubstituted azetidines. nih.govnih.gov This approach involves the generation of a highly reactive bicyclic intermediate that can be trapped with a variety of nucleophiles and electrophiles.

To synthesize this compound via this method, one could envision a two-step process. First, the ABB is generated in situ and trapped with a suitable carbon-based nucleophile at the C-3 position. Subsequently, the nitrogen can be functionalized. Alternatively, a more direct approach would involve the reaction of an ABB with 1-phenylethanol (B42297) under conditions that favor nucleophilic attack by the alcohol on the strained bicyclic system. The reaction is typically initiated by electrophilic activation of the ABB nitrogen.

This strategy is highly modular, allowing for the introduction of a wide range of substituents at both the N-1 and C-3 positions of the azetidine ring.

ABB Functionalization Approach Reagents Product Type Key Advantage
Nucleophilic Ring Opening 1-Azabicyclo[1.1.0]butane (ABB), 1-Phenylethanol, Lewis acidN-H-3-(1-Phenylethoxy)azetidineDirect introduction of the desired alkoxy group.
Stepwise Functionalization ABB, Organometallic nucleophile, then Electrophile1-Substituted-3-substituted azetidinesHigh degree of modularity and control over substituents. nih.gov

Functional Group Transformations on the Azetidine Substituents

In addition to modifying the azetidine core, the existing substituents can be chemically altered to create a diverse library of analogs. For this compound, both the phenylethoxy moiety and any potential N-substituent are amenable to a variety of transformations.

The phenylethoxy group offers multiple sites for chemical modification, including the phenyl ring and the benzylic position.

Functionalization of the Phenyl Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) will be directed by the existing alkoxy group, which is an ortho, para-director.

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using nitric acid and sulfuric acid. The nitro group can be subsequently reduced to an amine, which can be further functionalized.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions may be complicated by the presence of the Lewis basic azetidine nitrogen.

Reactions at the Benzylic Position: The benzylic carbon of the 1-phenylethoxy group is susceptible to oxidation. chemistrysteps.com Strong oxidizing agents like potassium permanganate (B83412) could potentially cleave the benzylic C-H bond to form a ketone, which would result in the formation of 3-(benzoyloxy)azetidine after rearrangement, or cleavage of the ether linkage. Milder oxidation conditions might be explored to achieve more controlled transformations.

Ether Cleavage: The ether linkage can be cleaved under strong acidic conditions (e.g., HBr or HI) to yield 3-hydroxyazetidine and 1-phenylethyl halide. pearson.comlibretexts.org This provides a route to other 3-substituted azetidines via nucleophilic substitution of the resulting hydroxyl group.

Reaction Type Reagents Product
Para-Bromination N-Bromosuccinimide (NBS)3-(1-(4-Bromophenyl)ethoxy)azetidine
Para-Nitration HNO₃, H₂SO₄3-(1-(4-Nitrophenyl)ethoxy)azetidine
Ether Cleavage HBr (excess)3-Bromoazetidine hydrobromide and 1-bromo-1-phenylethane

Assuming a pre-existing functional group at another position on the azetidine ring, or after a successful functionalization of the core, further transformations can be carried out. For instance, if the nitrogen is protected with a Boc group, its removal under acidic conditions yields the secondary amine, which can then be subjected to a wide range of reactions:

N-Alkylation: Reaction with alkyl halides.

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Amide/Sulfonamide Formation: Acylation with acyl chlorides or sulfonyl chlorides.

If a functional group were to be introduced at the C-2 position, its chemistry would also be available for further derivatization, provided it is compatible with the rest of the molecule.

Strain-Driven Reactivity of the Azetidine Ring System

The azetidine ring possesses a considerable amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a consequence of bond angle deviation from the ideal tetrahedral angle and torsional strain. While this value is slightly less than that of the highly reactive three-membered aziridines (27.7 kcal/mol), it is substantially higher than that of the more stable five-membered pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain endows azetidines with a unique combination of stability for handling and sufficient reactivity to undergo specific, controlled reactions. rsc.orgresearchwithrutgers.comrsc.org The strain energy within the azetidine ring is a key driving force for reactions that lead to the opening or expansion of the ring, as these processes relieve the inherent strain. rsc.orgresearchwithrutgers.comnih.gov

Ring-Opening Reactions and Pathways

The relief of ring strain is a primary motivator for the diverse ring-opening reactions that azetidines undergo. nih.govacs.org These reactions can be initiated by various reagents and conditions, leading to the formation of functionalized acyclic amines. The regioselectivity of these reactions is a critical aspect, often influenced by the substitution pattern on the azetidine ring and the nature of the reacting species. organic-chemistry.orgmagtech.com.cn

Azetidines, and more readily their activated azetidinium ion counterparts, are susceptible to attack by nucleophiles. researchwithrutgers.comnih.gov The activation of the azetidine nitrogen, typically through protonation or alkylation, enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack. nih.govresearchgate.net The regioselectivity of this attack is governed by both electronic and steric factors. organic-chemistry.orgmagtech.com.cn

In the case of this compound, nucleophilic attack would likely occur at either the C2 or C4 position. The outcome of the reaction would depend on the specific nucleophile and reaction conditions. For instance, studies on other 3-substituted azetidines have shown that the nature of the substituent at the 3-position can influence the site of nucleophilic attack.

Table 1: Representative Nucleophilic Ring-Opening Reactions of Azetidines

Azetidine DerivativeNucleophileProduct(s)Reference
N-Tosyl-2-phenylazetidineThiophenolγ-Amino sulfide researchwithrutgers.com
N-Boc-azetidineAzideγ-Azido amine organic-chemistry.org
Azetidinium saltCyanideγ-Amino nitrile researchgate.net

This table presents analogous reactions of other azetidine derivatives to illustrate the general principles of nucleophilic ring-opening.

While less common than nucleophilic ring-opening, electrophilic activation of the azetidine ring can also lead to its cleavage. This typically involves the coordination of a Lewis acid or a Brønsted acid to the nitrogen atom, which weakens the C-N bonds and makes the ring susceptible to subsequent reactions. chemrxiv.orgrsc.org For instance, acid-mediated ring-opening can occur, particularly if the substituents on the ring can stabilize a resulting carbocationic intermediate. acs.org In the context of this compound, the presence of the phenylethoxy group could potentially influence the stability of such intermediates.

Transition metals can catalyze the ring-opening of azetidines through various mechanisms. mdpi.com These reactions often offer high levels of selectivity and are tolerant of a wide range of functional groups. rsc.orgsioc-journal.cn Palladium, rhodium, and other transition metals have been employed to effect the cleavage of the C-N or C-C bonds of the azetidine ring. mdpi.com For example, palladium-catalyzed reactions have been used to achieve the ring-opening of azetidines with various nucleophiles. mdpi.com The specific ligand environment around the metal center often plays a crucial role in determining the outcome and selectivity of these transformations.

Table 2: Examples of Metal-Mediated Ring-Opening of Azetidines

Azetidine DerivativeMetal CatalystReactantProduct TypeReference
N-Tosylaziridines (analogous)Ag(I)-diene complexesArenesβ-Aryl amines mdpi.com
N-Acylated aziridines (analogous)TitanoceneRadical initiatorβ-Amino acid derivatives mdpi.com
N-Tosylaziridines (analogous)Palladium2-Iodophenol, Isocyanide1,4-Benzoxazepine mdpi.com

This table includes examples with aziridines, which are structurally related to azetidines and undergo similar metal-mediated ring-opening reactions, to highlight the potential pathways.

Ring Expansion Reactions to Larger Heterocycles

The strain within the azetidine ring can also be harnessed to drive ring expansion reactions, leading to the formation of larger, more stable heterocyclic systems such as pyrrolidines, piperidines, and other medium-sized rings. researchwithrutgers.comelsevierpure.comresearchgate.net These transformations often proceed through rearrangement pathways initiated by various reagents or conditions. For example, the reaction of certain azetidine derivatives with electron-deficient species can trigger a cascade of bond-breaking and bond-forming events, resulting in an expanded ring system. elsevierpure.com Photochemical rearrangements of azetidine ketones have also been shown to lead to ring expansion to form pyrroles. bhu.ac.in

Mechanistic Studies of Key Reactions

Detailed mechanistic studies, often employing a combination of experimental techniques and computational modeling, have provided significant insights into the reactivity of azetidines. organic-chemistry.orgnih.gov For nucleophilic ring-opening reactions of azetidinium ions, Density Functional Theory (DFT) calculations have been instrumental in understanding and predicting the regioselectivity of the attack. organic-chemistry.org These studies have shown that factors such as the degree of substitution on the ring, the nature of the substituents, and the type of nucleophile all play a role in determining whether the nucleophile will attack the C2 or C4 position. organic-chemistry.org

Mechanistic investigations into acid-mediated ring-opening and ring expansion reactions have proposed the formation of carbocationic intermediates. acs.org The stability of these intermediates, which is influenced by the substituents on the azetidine ring, is a key factor in determining the reaction pathway and the structure of the final products. acs.org For instance, in the acid-promoted ring expansion of azetidine carbamates, the proposed mechanism involves protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation that is subsequently trapped by an intramolecular nucleophile. acs.org

Elucidation of Reaction Pathways and Transition States

The chemical transformations of this compound are characterized by specific reaction pathways, primarily involving the cleavage of the strained azetidine ring. A key reaction type is the nucleophilic ring-opening. For instance, reactions with acylating agents like chloroformates can lead to the cleavage of a carbon-nitrogen bond. This occurs because acylation of the ring nitrogen enhances its leaving group ability, facilitating the attack by a nucleophile (such as the chloride ion from the chloroformate) on one of the ring carbons. researchgate.net

This process typically proceeds through a transition state where the nucleophile attacks a carbon atom of the azetidinium intermediate, leading to the formation of a more stable, open-chain product. researchgate.net The reaction of an azetidine with a chloroformate can yield a highly functionalized gamma-chloroamine, which can serve as a versatile synthetic intermediate. researchgate.net

Another potential reaction pathway involves the deprotonation of a carbon atom adjacent to a stabilizing group, which can generate a carbanionic intermediate. The subsequent reaction of this intermediate would depend on the specific reagents and conditions employed.

Table 1: Illustrative Nucleophilic Ring-Opening Reaction with Chloroformates

Chloroformate ReagentResulting Product TypeReaction Conditions
Methyl chloroformateN-Methoxycarbonyl-γ-chloroamineAcetonitrile, reflux
Ethyl chloroformateN-Ethoxycarbonyl-γ-chloroamineMild conditions
Benzyl (B1604629) chloroformateN-Benzyloxycarbonyl-γ-chloroamineVaries with substrate

This table illustrates the general reaction pathway for azetidines with chloroformates as described in the literature. researchgate.net

Role of Catalyst-Substrate Interactions

Catalysis plays a pivotal role in modulating the reactivity and selectivity of reactions involving azetidines. While specific studies on this compound are not prevalent, the principles of catalyst-substrate interactions can be inferred from related systems. For instance, photoredox catalysis has emerged as a powerful tool for forming reactive radical species under mild conditions, enabling transformations like the synthesis of azetidines. nih.gov In such reactions, a photocatalyst, upon excitation by light, can engage in single-electron transfer with the substrate, initiating a cascade of reactions. nih.govmit.edu

Copper catalysis has also been employed in the synthesis of azetidines through radical annulation processes. nih.gov In these systems, the copper catalyst can interact with both the amine and alkyne substrates to facilitate the key bond-forming steps. The interaction between the catalyst and the substrate's functional groups is critical for orienting the molecules and lowering the activation energy of the desired pathway. For a molecule like this compound, a Lewis acid catalyst could coordinate to the lone pair of electrons on the nitrogen atom. This interaction would withdraw electron density from the ring, making the carbon atoms more electrophilic and thus more susceptible to attack by a nucleophile.

Influence of Substituents on Reaction Selectivity and Rate (e.g., Phenylethoxy Group)

The substituents on the azetidine ring profoundly influence its reactivity and the selectivity of its reactions. The 3-(1-Phenylethoxy) group in the target molecule exerts both electronic and steric effects.

Electronic Effects: The oxygen atom in the phenylethoxy group is electron-withdrawing via induction, which can influence the electron density of the azetidine ring. This can affect the nucleophilicity of the ring nitrogen and the electrophilicity of the ring carbons.

Steric Effects: The bulky phenylethoxy group creates significant steric hindrance. This steric bulk can direct the approach of incoming reagents to the less hindered face of the molecule, thereby controlling the stereoselectivity of the reaction. For example, in a nucleophilic attack on the ring, the reagent would likely approach from the side opposite to the phenylethoxy group.

The presence of substituents is known to enhance the reactivity of the azetidine ring towards ring-opening reactions. researchgate.net The specific nature of the substituent dictates the outcome. For instance, theoretical studies on the addition of a phenoxide group to other heterocyclic rings show that the reaction site selectivity is governed by a combination of mesomeric effects and the ability of the system to form stabilizing π-complexes in the transition state. mdpi.com A similar principle would apply here, where the phenylethoxy group would play a crucial role in stabilizing or destabilizing potential transition states, thus directing the reaction pathway.

Theoretical and Computational Chemistry Studies

To gain deeper insight into the reactivity of this compound, theoretical and computational methods are invaluable. These approaches allow for the detailed examination of reaction mechanisms, energetics, and molecular conformations that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules. nih.gov It is widely employed to investigate reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. mdpi.comnih.gov By mapping out the potential energy surface, DFT can elucidate reaction pathways and determine the rate-limiting step of a transformation. mdpi.com

For a reaction involving this compound, DFT calculations could be used to:

Compare the activation energies for different potential reaction pathways, such as ring-opening versus substitution.

Model the structure of transition states to understand the key interactions that stabilize them.

Assess the electronic effects of the phenylethoxy substituent on the charge distribution within the azetidine ring.

Recent research has demonstrated the predictive power of computational models based on DFT. For example, by calculating frontier orbital energies, researchers have successfully predicted which pairs of alkenes and oximes would react to form azetidines via photocatalysis. mit.edu This approach allows for the pre-screening of substrates, saving significant time and resources in the laboratory. mit.edu

Table 2: Hypothetical DFT-Calculated Energy Profile for a Reaction Step

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials at reference energy
Transition State (TS1)+20.5Energy barrier for the first step
Intermediate-5.2A stable species formed after the first step
Transition State (TS2)+15.8Energy barrier for the second step
Products-12.0Final products of the reaction

This table represents a typical energy profile that could be generated using DFT calculations to analyze a multi-step reaction mechanism.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations model the motions of atoms and molecules, allowing for the exploration of the conformational landscape of flexible molecules like this compound. nih.govmdpi.com

The conformational flexibility of the phenylethoxy side chain and the puckering of the azetidine ring are critical to its reactivity. The relative orientation of these groups can influence which face of the molecule is accessible for reaction. MD simulations can determine the most stable conformations in solution and the energy barriers between them. researchgate.net This information is crucial because the reactivity of a molecule is often dependent on the population of a specific "reactive" conformer. By understanding the conformational preferences, one can better predict how the molecule will interact with other reagents or catalysts. nih.gov

Table 3: Key Parameters from a Hypothetical MD Simulation of this compound

ParameterDescriptionSignificance
Dihedral Angle (C-O-C-C)Torsional angle of the ether linkageDetermines the orientation of the phenyl ring relative to the azetidine
Azetidine Ring Puckering AngleDescribes the deviation of the ring from planarityInfluences ring strain and accessibility of ring atoms
Radius of Gyration (Rg)A measure of the molecule's compactnessIndicates folded versus extended conformations
Radial Distribution Function (RDF)Probability of finding solvent molecules around the N atomProvides insight into solvent-substrate interactions

This table outlines important structural and dynamic parameters that would be analyzed from an MD simulation to understand the molecule's behavior in solution. nih.govdntb.gov.ua

Prediction of Reactivity and Selectivity using Computational Models

The integration of DFT and MD simulations allows for the development of robust computational models that can predict chemical reactivity and selectivity with increasing accuracy. nih.gov These models can go beyond simple energy calculations to incorporate dynamic and environmental effects.

A prime example is the recent development of computational models that can predict the success of azetidine synthesis reactions. mit.edu By calculating key properties like frontier orbital energies and the availability of carbon atoms for reaction, these models can quickly screen potential substrates and predict whether a reaction will occur with a high yield. mit.edu The predictions from these models were tested experimentally and found to be largely accurate, demonstrating the power of a computation-guided approach. mit.edu This strategy allows researchers to explore a much wider range of substrates than would be feasible through trial-and-error experimentation alone. mit.edu For this compound, such models could be used to predict its reactivity with a library of different nucleophiles or electrophiles, identifying the most promising reaction partners and conditions for desired transformations.

Conclusion

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the complete structure and stereochemistry of 3-(1-phenylethoxy)azetidine. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, chemists can map out the entire molecular architecture.

The fundamental 1D NMR spectra, proton (¹H) and carbon-13 (¹³C), provide the initial and essential information for identifying the core structure of this compound.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region (around 7.2-7.4 ppm). The methine proton of the phenylethoxy group (CH-O) would also be observable, with its chemical shift influenced by the adjacent oxygen and phenyl ring. The protons on the azetidine (B1206935) ring would present characteristic signals, with their chemical shifts and coupling constants providing initial clues about their connectivity and the ring's conformation.

The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon atoms in the molecule. The carbon atoms of the phenyl ring would resonate in the aromatic region (typically 125-145 ppm). The carbon attached to the oxygen atom (C-O) and the carbons of the azetidine ring would have distinct chemical shifts that are indicative of their chemical environment. For instance, the carbon atoms of the azetidine ring in similar structures are observed at specific chemical shifts. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl-H 7.20-7.40 (m) -
Phenyl-C - 125.0-145.0
O-CH 4.50-4.80 (q) 75.0-80.0
CH₃ 1.40-1.60 (d) 20.0-25.0
Azetidine-H 2.50-4.00 (m) -
Azetidine-C - 45.0-65.0

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and specific stereoisomer.

Complete assignment of all proton and carbon signals is often achieved by combining 1D data with 2D NMR techniques. nih.gov

Two-dimensional NMR experiments are indispensable for unambiguously establishing the connectivity of atoms and the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For example, a COSY spectrum would show a correlation between the methine proton of the phenylethoxy group and the methyl protons, confirming their connectivity. It would also reveal the coupling network within the azetidine ring protons. rdd.edu.iq

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbon signals in the ¹³C NMR spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the entire molecular skeleton. For instance, it can show a correlation between the protons of the azetidine ring and the carbon of the phenylethoxy group, confirming the ether linkage at the C3 position. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry of the molecule. It identifies protons that are close to each other in space, regardless of their bonding connectivity. For this compound, NOESY can be used to establish the relative stereochemistry at the chiral center of the phenylethoxy group and the C3 position of the azetidine ring. The observation of a NOE between specific protons on the phenyl ring and the azetidine ring can provide insights into the preferred conformation of the molecule. ipb.pt The use of NOE effects has been critical in assigning the stereochemistry of other complex azetidine-containing structures. ipb.pt

The four-membered azetidine ring is not planar and can undergo rapid conformational changes, primarily through a process called ring puckering. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these conformational dynamics.

The strain inherent in the azetidine ring can lead to specific stability issues and decomposition pathways. nih.gov By analyzing the changes in chemical shifts, coupling constants, and signal line shapes as a function of temperature, researchers can determine the energy barriers for ring inversion and identify the most stable conformations. While specific DNMR studies on this compound are not widely reported, the principles have been applied to understand the conformational behavior of other azetidine derivatives. acs.orgresearchgate.net These studies often involve computational modeling to complement the experimental data and provide a more detailed picture of the conformational landscape. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound. The ability to obtain an exact mass is a critical step in the definitive identification of a compound. nih.gov

Table 2: Example of HRMS Data for a this compound Derivative

Ion Calculated m/z Observed m/z Molecular Formula
[M+H]⁺ C₁₁H₁₆NO⁺ Value would be experimentally determined C₁₁H₁₅NO

Note: The observed m/z value would be very close to the calculated value, typically within a few parts per million (ppm).

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) and the analysis of the resulting fragment ions. mdpi.com The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule.

For this compound, key fragmentation pathways would likely include:

Cleavage of the C-O bond, leading to the formation of a phenylethoxy cation and a neutral azetidine fragment, or vice versa.

Fragmentation of the azetidine ring itself.

Loss of the phenyl group or the entire phenylethoxy side chain.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed, corroborating the information obtained from NMR spectroscopy. The analysis of these fragmentation patterns is a powerful tool for structural elucidation. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, specific vibrational modes of chemical bonds can be identified, providing a molecular fingerprint. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the azetidine ring, the ether linkage, and the phenyl group.

While a specific, experimentally recorded IR spectrum for this compound is not publicly available in the searched literature, the expected characteristic absorption frequencies can be predicted based on data from analogous compounds and general spectroscopic principles. The IR spectrum of the parent compound, azetidine, shows characteristic N-H stretching and bending vibrations. chemicalbook.com For substituted azetidines, these peaks will be shifted or absent depending on the nature of the substituent on the nitrogen atom.

The key functional groups in this compound and their expected IR absorption ranges are detailed in the table below. The presence of the phenylethoxy group introduces strong absorptions from the C-O ether linkage and various vibrations associated with the aromatic ring.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
C-H (Aromatic)3100 - 3000Stretching
C-H (Aliphatic)3000 - 2850Stretching
N-H (Azetidine)3500 - 3300Stretching (if N is unsubstituted)
C-O (Ether)1260 - 1000Stretching
C=C (Aromatic)1600 - 1450Ring Stretching
C-N (Azetidine)1250 - 1020Stretching
Aromatic Overtone/Combination Bands2000 - 1650-

This table is generated based on general spectroscopic principles and data for analogous compounds.

The analysis of the IR spectrum would involve identifying peaks within these regions to confirm the presence of the respective functional groups, thereby providing strong evidence for the proposed structure of this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable)

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

As of the latest literature search, no publicly available X-ray crystallographic data for this compound has been reported. The successful application of this technique is contingent upon the ability to grow a single crystal of the compound of suitable size and quality.

Should such a crystal be obtained, the resulting data would be presented in a crystallographic information file (CIF), which includes the following key parameters:

Crystallographic ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These parameters define the size and angles of the unit cell.
ZThe number of molecules per unit cell.
Calculated DensityThe density of the crystal calculated from the crystallographic data.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

This table outlines the typical data obtained from an X-ray crystallography experiment. No specific data is available for this compound.

The structural information from X-ray crystallography would be invaluable for understanding the solid-state packing of the molecules and for confirming the relative and absolute stereochemistry of the chiral center at the 1-phenylethyl group, assuming a single enantiomer was crystallized.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

The presence of a stereocenter in the 1-phenylethoxy group of this compound means that the compound can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. uma.esheraldopenaccess.us

The principle of chiral chromatography relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation. The development of a successful chiral separation method is often an empirical process involving the screening of various chiral columns and mobile phase compositions. shimadzu.com

For a compound like this compound, a typical chiral HPLC method development would involve screening a selection of polysaccharide-based chiral stationary phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) under normal-phase or reversed-phase conditions.

The key parameters for a chiral HPLC method are summarized in the following table:

ParameterDescriptionTypical Values/Conditions
Chromatographic Mode Normal-Phase, Reversed-Phase, or Supercritical Fluid Chromatography (SFC)-
Chiral Stationary Phase (CSP) The type of chiral column used for separation.e.g., Chiralpak® IA, IB, IC; Chiralcel® OD, OJ
Mobile Phase The solvent system used to elute the sample.Normal-Phase: Heptane/Isopropanol; Reversed-Phase: Acetonitrile/Water
Flow Rate The speed at which the mobile phase is pumped through the column.0.5 - 2.0 mL/min
Column Temperature The temperature of the chiral column during separation.20 - 40 °C
Detection The method used to detect the separated enantiomers.UV-Vis, Circular Dichroism (CD)

This table outlines the general parameters for a chiral HPLC method. Specific conditions for this compound would need to be determined experimentally.

Once a baseline separation of the enantiomers is achieved, the enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. This quantitative analysis is crucial for applications where the biological activity is specific to one enantiomer.

Applications in Advanced Organic Synthesis

3-(1-Phenylethoxy)azetidine as Chiral Building Blocks.nih.gov

The inherent chirality of this compound, derived from the (R)- or (S)-1-phenylethanol used in its synthesis, makes it an attractive chiral synthon. The rigid azetidine (B1206935) ring provides a well-defined conformational framework, allowing for the stereocontrolled introduction of new stereocenters. nih.gov This has proven to be particularly advantageous in the synthesis of enantiomerically pure compounds.

Synthesis of Complex Polycyclic Systems

The strained four-membered ring of azetidine derivatives, including this compound, can be strategically employed in ring-opening and ring-expansion reactions to construct more complex polycyclic systems. nih.govnih.gov These transformations, often catalyzed by transition metals or promoted by Lewis acids, allow for the diastereoselective formation of larger rings, such as pyrrolidines, piperidines, and other nitrogen-containing heterocycles. The phenylethoxy group can serve as a bulky directing group, influencing the stereochemical outcome of these reactions, and can be readily cleaved at a later stage to reveal a hydroxyl group for further functionalization.

For instance, the nitrogen atom of the azetidine ring can undergo intramolecular cyclization with a suitably positioned functional group on a side chain, leading to the formation of fused or bridged bicyclic structures. The stereochemistry of the starting this compound directly translates to the stereochemistry of the resulting polycyclic product. This approach has been utilized in the synthesis of natural product analogues and other complex molecular scaffolds. nih.gov

Incorporation into Peptidomimetics and Unnatural Amino Acids.nih.govnih.gov

The conformational rigidity of the azetidine ring makes this compound and its derivatives valuable components in the design of peptidomimetics. nih.govacs.org By incorporating this constrained motif into a peptide backbone, it is possible to induce specific secondary structures, such as β-turns, and to enhance metabolic stability by protecting against enzymatic degradation. The phenylethoxy group can mimic the side chains of natural amino acids like phenylalanine or can be modified to introduce other functionalities.

Furthermore, this compound serves as a precursor for the synthesis of various unnatural amino acids. nih.govnih.gov The azetidine ring itself can be considered a constrained analogue of proline. Functionalization at the 2-position of the azetidine ring, for example, can lead to the formation of novel α-amino acids with unique conformational properties. These non-proteinogenic amino acids are of significant interest for their potential to modulate the biological activity and pharmacological properties of peptides and other bioactive molecules. nih.govnih.gov

Ligands and Organocatalysts Derived from this compound.nih.gov

The chiral nature and the presence of a nitrogen atom within the azetidine ring make this compound an excellent scaffold for the development of novel chiral ligands and organocatalysts. nih.gov The nitrogen atom can act as a Lewis base or a coordination site for metal catalysts, while the chiral phenylethoxy group can induce asymmetry in catalytic transformations.

Development of New Asymmetric Catalytic Systems.frontiersin.orgnih.gov

Derivatives of this compound have been successfully employed as chiral ligands in a variety of metal-catalyzed asymmetric reactions. frontiersin.orgnih.gov By modifying the substituent at the nitrogen atom or by introducing other functional groups onto the azetidine ring, it is possible to fine-tune the steric and electronic properties of the ligand to achieve high levels of enantioselectivity and catalytic activity. These custom-designed ligands have been applied in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

Moreover, the azetidine framework itself can serve as the core of a chiral organocatalyst. beilstein-journals.orgbeilstein-journals.org For example, by introducing a secondary amine functionality, it is possible to create enamine or iminium ion catalysts for a range of asymmetric transformations. The rigid conformation of the azetidine ring helps to create a well-defined chiral environment around the catalytic site, leading to efficient transfer of stereochemical information. researchgate.net

Applications in Stereoselective Transformations (e.g., Friedel-Crafts alkylations, Michael additions).beilstein-journals.org

Organocatalysts derived from this compound have shown promise in promoting highly stereoselective carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. beilstein-journals.org

Friedel-Crafts Alkylations: Chiral Brønsted acids or Lewis bases derived from this compound can catalyze the enantioselective Friedel-Crafts alkylation of aromatic compounds. pharmaguideline.combeilstein-journals.orgmasterorganicchemistry.comyoutube.com The catalyst activates the electrophile and controls the facial selectivity of the nucleophilic attack by the arene, leading to the formation of enantioenriched products. nih.gov

Michael Additions: Azetidine-based organocatalysts can effectively catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. youtube.combuchler-gmbh.com By forming a chiral iminium ion intermediate with the enone, the catalyst directs the incoming nucleophile to one of the enantiotopic faces of the substrate, resulting in the formation of a new stereocenter with high enantiomeric excess.

Role in the Development of Diverse Chemical Libraries.nih.govnih.gov

The versatility of this compound as a building block has been leveraged in the construction of diverse chemical libraries for high-throughput screening and drug discovery. nih.govnih.govfigshare.com Its ability to serve as a scaffold for the introduction of multiple points of diversity makes it an ideal starting material for combinatorial synthesis.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes is driving innovation in the synthesis of complex molecules like 3-(1-Phenylethoxy)azetidine. Future research is focused on moving beyond traditional multi-step sequences that often involve hazardous reagents and generate significant waste.

One of the most promising areas is the application of biocatalysis . Enzymes offer unparalleled stereo- and regioselectivity under mild, aqueous conditions. Researchers have demonstrated the highly enantioselective synthesis of azetidine (B1206935) derivatives using whole-cell catalysts. nih.gov For instance, the biotransformation of racemic 1-benzylazetidine-2-carbonitriles using Rhodococcus erythropolis whole cells yields chiral azetidine carboxylic acids and amides with excellent enantiomeric excess (>99.5%) and high yields. nih.gov Another innovative biocatalytic strategy involves the one-carbon ring expansion of aziridines to azetidines, using engineered cytochrome P450 enzymes to control a notoriously difficult nih.govchemrxiv.org-Stevens rearrangement with exceptional stereocontrol (99:1 er). chemrxiv.orgchemrxiv.orgacs.org Adapting such enzymatic systems could provide a direct, highly enantioselective, and sustainable route to chiral 3-hydroxyazetidine, a key precursor to this compound.

Other sustainable approaches aim to improve atom economy and reduce reliance on toxic reagents. This includes methods starting from readily available precursors like amino alcohols, activating the hydroxyl group in situ to facilitate ring closure without the need for harsh halogenating agents. organic-chemistry.org The development of catalytic cycles that utilize non-precious metals and minimize solvent use are also key objectives in the ongoing quest for truly sustainable synthetic pathways.

Expanding the Scope of Functionalization Reactions

Beyond the synthesis of the core structure, future research will heavily invest in new methods to functionalize this compound. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies in drug discovery.

A major focus is on late-stage C-H bond activation and functionalization . These methods allow for the direct conversion of strong carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized substrates. Palladium-catalyzed intramolecular amination of C(sp³)–H bonds has proven effective for creating azetidine rings from picolinamide-protected amines with low catalyst loading and inexpensive reagents. acs.orgrsc.org Such strategies could be envisioned for functionalizing the ethyl bridge of the phenylethoxy group. Furthermore, the arene ring of the phenoxy moiety is a prime target for directed C-H functionalization, where the azetidine ring itself can act as a directing group to achieve regioselective ortho-lithiation and subsequent elaboration. core.ac.uk

Photoredox catalysis has also emerged as a powerful tool for forging new bonds under exceptionally mild conditions. digitellinc.comchemrxiv.org Visible-light-mediated reactions can generate tertiary benzylic radicals from azetidine carboxylic acid precursors, which can then be coupled with activated alkenes to create 3-aryl-3-alkyl substituted derivatives. digitellinc.comchemrxiv.org This opens up possibilities for adding complexity to the 3-position of the azetidine ring, should a suitable precursor be designed.

Reaction TypeCatalyst/Reagent SystemBond FormedPotential Application SiteReference
Intramolecular C(sp³)–H AminationPalladium(II) / Benziodoxole TosylateC-NAzetidine Ring Formation rsc.org
Decarboxylative AlkylationVisible Light / Photoredox CatalystC-CAzetidine C3-Position digitellinc.comchemrxiv.org
Directed ortho-C-H Lithiationn-HexyllithiumC-E (E=electrophile)Phenyl Ring core.ac.uk
Suzuki-Miyaura CouplingCopper Catalyst / Radical InitiatorC(sp³)-C(sp²)Azetidine C3-Position organic-chemistry.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

As synthetic methods become more complex, trial-and-error approaches are increasingly inefficient. Advanced computational modeling is emerging as an indispensable tool for predicting reaction outcomes and guiding experimental design.

Density Functional Theory (DFT) calculations are being used to elucidate reaction mechanisms and predict selectivity. For example, computational models have been developed to predict which pairs of alkenes and oximes will successfully react in a photocatalyzed process to form azetidines, saving significant experimental effort. thescience.dev These models calculate the frontier orbital energies of the reactants in their excited states; a close match indicates a lower energy barrier for the reaction to proceed. thescience.dev DFT has also been used to study the transition states in the lanthanum-catalyzed aminolysis of epoxy amines, correctly predicting the preferential formation of azetidines over pyrrolidines for cis-epoxy amines. frontiersin.org

Furthermore, the combination of computational modeling with in-situ spectroscopic techniques, such as FT-IR, provides powerful insights into dynamic processes. This approach has been used to study the lithiation of chiral azetidines, rationalizing the observed stereoconvergence by modeling the inversion barriers at the nitrogen and the lithiated carbon center. uniba.it Applying these predictive models to the synthesis and functionalization of this compound could accelerate the discovery of optimal reaction conditions, predict potential side reactions, and guide the design of new, more efficient catalytic systems.

Exploration of New Reactivity Modes and Ring Transformations

The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) makes it a versatile intermediate for reactions that involve ring-opening or rearrangement. rsc.org Future research will continue to harness this strain energy to drive unique chemical transformations.

Ring expansion reactions offer a powerful method to convert azetidines into larger, more complex heterocyclic systems. The reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines can lead to a formal [3+1] ring expansion, yielding highly substituted methylene azetidines. nih.gov Similarly, strategies are being developed for the ring expansion of functionalized azetidines into pyrrolidines and other larger rings, often triggered by nucleophilic attack or rearrangement cascades. magtech.com.cnepfl.ch

Conversely, strain-release functionalization provides a pathway to densely substituted azetidines that might be difficult to access otherwise. A notable example is the use of 1-azabicyclo[1.1.0]butanes (ABBs), highly strained precursors that can be opened by radical processes under visible-light photoredox catalysis to generate functionalized azetidines. chemrxiv.org This strategy allows for the construction of complex azetidine targets in a single step. chemrxiv.org Exploring the application of these strain-driven reactivity modes to precursors of this compound could unlock novel synthetic disconnections and provide rapid access to a wide array of new derivatives.

Integration with Flow Chemistry and Automation for Scalable Synthesis

To transition from a laboratory curiosity to a commercially viable building block, the synthesis of this compound must be scalable, reproducible, and safe. Integrating synthesis with flow chemistry and automation is the key to achieving these goals.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch chemistry. This precise control often leads to higher yields, improved safety (as small volumes of hazardous intermediates are generated at any given time), and easier scalability. Photochemical reactions are particularly well-suited for flow systems, as the high surface-area-to-volume ratio ensures uniform irradiation of the reaction mixture. A photo-flow Norrish–Yang cyclisation has been successfully developed to produce 3-hydroxyazetidines on a multi-gram scale with short residence times. durham.ac.uk

The table below summarizes the conditions for a representative photo-flow synthesis of a 3-hydroxyazetidine, highlighting the type of data and control achievable with this technology. The adaptation of such automated flow processes for the etherification step to produce this compound and for its subsequent functionalization represents a critical future direction for enabling its large-scale application.

Example Flow Chemistry Parameters for 3-Hydroxyazetidine Synthesis durham.ac.uk
ParameterValue
Reaction TypePhotochemical Norrish-Yang Cyclisation
Starting Material Conc.0.15 M in Acetonitrile
Flow Rate1.0 mL/min
Residence Time10 min
Reactor Temperature18–25 °C
Isolated Yield76%
ProductivityMulti-gram scale

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1-Phenylethoxy)azetidine, and how can enantioselectivity be achieved?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For enantioselective synthesis, chiral phosphoric acid catalysts (e.g., System A/B in enantioselective desymmetrization) are employed to control stereochemistry. Reaction conditions (solvent polarity, temperature) and protecting groups (e.g., tert-butoxycarbonyl) are optimized to minimize racemization . Purification via HPLC or recrystallization ensures enantiomeric excess (>95%) .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • NMR : To confirm substituent positions and stereochemistry (e.g., ¹H/¹³C NMR for azetidine ring protons at δ 3.5–4.5 ppm) .
  • HPLC-MS : For purity assessment and molecular weight verification .
  • X-ray crystallography : Resolves absolute configuration, particularly for hydrochloride salts .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation. Hydrochloride salts (e.g., 3-Isopropoxyazetidine hydrochloride) exhibit enhanced stability due to reduced hygroscopicity . Regularly monitor purity via TLC or HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the biological activity of this compound derivatives?

  • Methodological Answer : Substituents like halogens (e.g., 3-Chlorophenoxy) or trifluoromethyl groups enhance binding affinity to targets (e.g., dopamine transporters). Systematic SAR studies involve synthesizing analogs (e.g., 3-[3-(Trifluoromethyl)phenoxy]azetidine) and testing in radioligand assays (e.g., DAT/SERT/NET binding). Electron-withdrawing groups improve metabolic stability but may reduce solubility .

Q. What strategies resolve contradictions in reported binding affinity data for azetidine-based ligands?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., tissue preparation, buffer pH) or compound purity. Standardize protocols using:

  • Homogenous assays (e.g., fluorescence polarization) to reduce variability.
  • Cross-validate with orthogonal techniques (SPR vs. radioligand binding).
  • Purify compounds to >98% via prep-HPLC to eliminate impurities .

Q. How can computational modeling optimize the selectivity of this compound derivatives for specific targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in target pockets (e.g., bromodomains). MD simulations (e.g., GROMACS) assess dynamic interactions, such as hydrogen bonding between the azetidine oxygen and conserved residues. QSAR models prioritize substituents with favorable steric/electronic profiles .

Q. What experimental approaches validate the proposed mechanism of azetidine ring-opening reactions?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁵N-azetidine) to track intermediates via NMR. Kinetic studies under varying pH/temperature identify rate-determining steps. Trapping experiments with thiols or amines confirm reactive intermediates (e.g., aziridinium ions) .

Q. How are toxicity and handling risks mitigated during large-scale synthesis?

  • Methodological Answer : Conduct Ames tests and cytotoxicity assays (e.g., HepG2 cells) early. Use fume hoods and explosion-proof equipment for reactions involving organochlorides. Waste containing azetidine derivatives is treated with oxidizing agents (e.g., KMnO₄) before disposal .

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